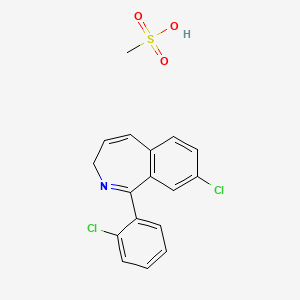![molecular formula C12H30OSi3 B14418418 ({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) CAS No. 80431-41-0](/img/structure/B14418418.png)
({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of silicon atoms bonded to organic groups, which imparts unique properties to the compound. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) typically involves the reaction of trimethylsilyl chloride with an appropriate alkene or alkyne in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the organic groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various organic halides; reactions may require the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce silanes with different organic groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) is used as a reagent in organic synthesis. It is particularly useful in the formation of carbon-silicon bonds, which are important in the development of new materials and pharmaceuticals.
Biology
The compound has applications in biology, where it is used in the modification of biomolecules. Its ability to form stable bonds with organic groups makes it useful in the development of bioconjugates and labeling agents.
Medicine
In medicine, the compound is explored for its potential in drug delivery systems. Its stability and reactivity allow for the development of novel drug formulations that can improve the efficacy and safety of therapeutic agents.
Industry
Industrially, ({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) is used in the production of silicone-based materials. These materials have applications in coatings, adhesives, and sealants due to their durability and resistance to environmental factors.
Wirkmechanismus
The mechanism by which ({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) exerts its effects involves the formation of stable silicon-carbon bonds. These bonds are resistant to hydrolysis and oxidation, making the compound highly stable. The molecular targets and pathways involved depend on the specific application, such as the modification of biomolecules or the formation of new materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1,1-Dimethyl-2-propynyl)oxy trimethylsilane
- (1-tert-Butylvinyloxy)trimethylsilane
Uniqueness
({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) is unique due to its specific structure, which imparts distinct reactivity and stability. Compared to similar compounds, it offers advantages in terms of its ability to form stable bonds with a wide range of organic groups, making it versatile for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
80431-41-0 |
|---|---|
Molekularformel |
C12H30OSi3 |
Molekulargewicht |
274.62 g/mol |
IUPAC-Name |
bis(trimethylsilyl)methyl-dimethyl-prop-1-en-2-yloxysilane |
InChI |
InChI=1S/C12H30OSi3/c1-11(2)13-16(9,10)12(14(3,4)5)15(6,7)8/h12H,1H2,2-10H3 |
InChI-Schlüssel |
HWAHNKHLLZULCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)O[Si](C)(C)C([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide](/img/structure/B14418343.png)

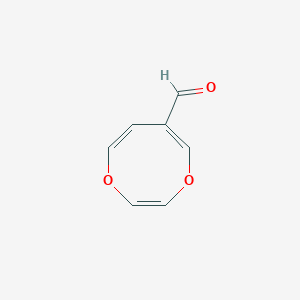
![3-Benzoyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14418366.png)
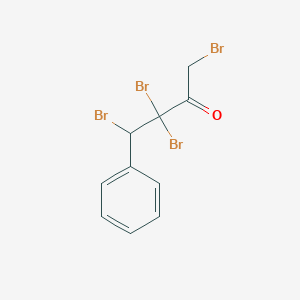
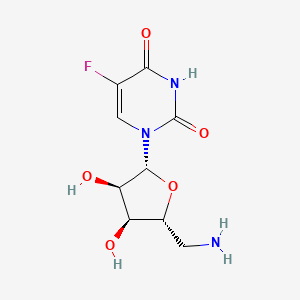
![5,6,7,9,10,31,32,33-Octachlorodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(33),2(25),3(13),4(36),5,7,9,11,14(24),15,17,19(35),20,22,26(34),27,29,31-octadecaene](/img/structure/B14418388.png)
![1-[1-(2-Phenylethyl)cyclohexyl]piperidine](/img/structure/B14418415.png)
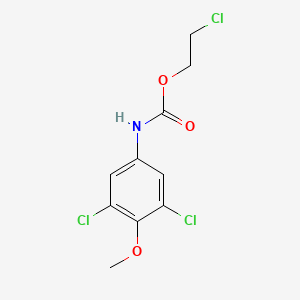
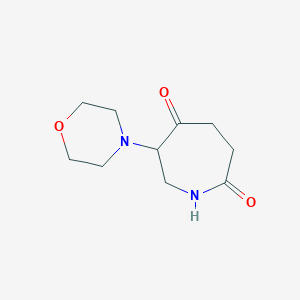
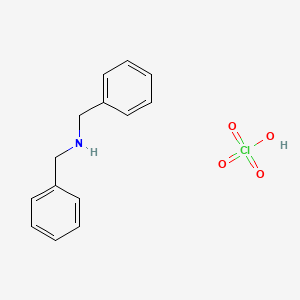
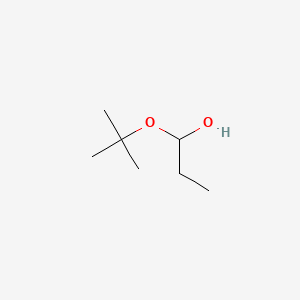
![1-Bromo-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14418434.png)
